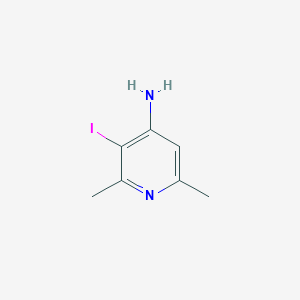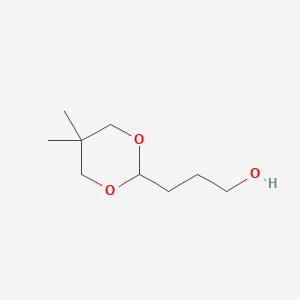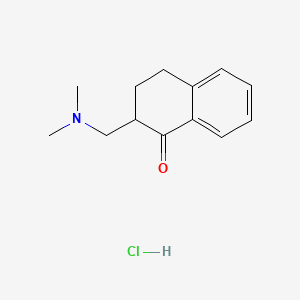
Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- typically involves the reaction of 2-aminothiazole with a suitable butanamide derivative. One common method is the reaction of 2-aminothiazole with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .
化学反応の分析
Types of Reactions
Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
科学的研究の応用
Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antibacterial or antifungal effects. The compound may also modulate inflammatory pathways, providing anti-inflammatory benefits .
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: Another thiazole derivative with potential therapeutic applications.
Uniqueness
Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 3,3-dimethylbutanamide moiety provides additional steric and electronic effects, making it more effective in certain applications compared to simpler thiazole derivatives .
特性
分子式 |
C9H15N3OS |
|---|---|
分子量 |
213.30 g/mol |
IUPAC名 |
(2S)-2-amino-3,3-dimethyl-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C9H15N3OS/c1-9(2,3)6(10)7(13)12-8-11-4-5-14-8/h4-6H,10H2,1-3H3,(H,11,12,13)/t6-/m1/s1 |
InChIキー |
VNXQBJKYPLKUST-ZCFIWIBFSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)NC1=NC=CS1)N |
正規SMILES |
CC(C)(C)C(C(=O)NC1=NC=CS1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol](/img/structure/B8536266.png)








![Methyl 2-nitro-5-[4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B8536326.png)
![5-nitro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8536345.png)


